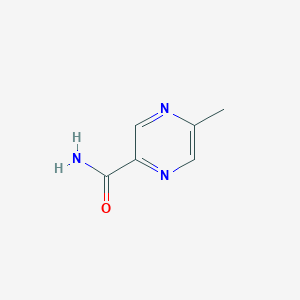

5-Methylpyrazine-2-carboxamide

Descripción general

Descripción

5-Methylpyrazine-2-carboxamide is an organic compound belonging to the pyrazine family. It is a white crystalline powder that is soluble in water and has a melting point of 235-237°C. This compound is known for its nearly planar structure, with a dihedral angle of 2.14° between the pyrazine ring and the mean plane of the carboxamide group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One method for synthesizing 5-Methylpyrazine-2-carboxamide involves the catalytic oxidation of 2,5-dimethylpyrazine. This reaction is carried out in a normal pressure fixed bed reactor, where 2,5-dimethylpyrazine is diluted and oxidized in the presence of a catalyst at temperatures ranging from 150-350°C . The catalyst typically consists of a carrier such as gamma-Al2O3 and active components like metallic oxides of manganese, vanadium, titanium, and strontium .

Industrial Production Methods

Another industrial method involves an oxidation reaction in an acetic acid solvent using 2,5-dimethylpyrazine as the raw material, cobalt acetate and manganese acetate as catalysts, and potassium bromide as a cocatalyst. The reaction is conducted at temperatures between 90-110°C . After the reaction, the solution is cooled, crystallized, filtered, and dried to obtain this compound .

Análisis De Reacciones Químicas

Types of Reactions

5-Methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-methylpyrazine-2-carboxylic acid.

Substitution: It can participate in substitution reactions to form derivatives like 2-bromo-5-methylpyrazine.

Common Reagents and Conditions

Oxidation: Common reagents include air or oxygen in the presence of catalysts like gamma-Al2O3 supported metallic oxides.

Substitution: Reagents such as bromine can be used for halogenation reactions.

Major Products

Oxidation: 5-Methylpyrazine-2-carboxylic acid.

Substitution: 2-Bromo-5-methylpyrazine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Methylpyrazine-2-carboxamide has been investigated for its potential therapeutic applications:

- Antimycobacterial Activity : Research has shown that derivatives of pyrazine-2-carboxamides exhibit significant activity against Mycobacterium tuberculosis. For instance, a study demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) in the range of 0.78–3.13 µg/mL against M. tuberculosis H37Rv, indicating promising efficacy against this pathogen .

- Cytotoxicity Studies : In vitro cytotoxicity assessments using HepG2 cell lines indicated that some derivatives of this compound displayed low toxicity, suggesting their potential as safer therapeutic agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects:

- Broad-Spectrum Antimicrobial Activity : Studies have highlighted the antibacterial properties of pyrazine derivatives, including this compound. For example, evaluations against various strains of bacteria showed effective inhibition, particularly at higher concentrations .

Synthesis of New Compounds

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules and materials, including metal-organic frameworks (MOFs). The unique structure allows for modifications that enhance the properties of synthesized compounds .

Case Study 1: Antimycobacterial Evaluation

A study focused on the design and synthesis of novel 5-alkylamino-N-phenylpyrazine-2-carboxamides demonstrated their effectiveness against various mycobacterial strains. The results indicated several candidate molecules with micromolar MIC values against M. tuberculosis and low cytotoxicity levels in human cell lines .

Case Study 2: Structural Modifications for Enhanced Activity

Research into structural modifications of pyrazine derivatives revealed that specific substitutions on the pyrazine ring significantly affected antimicrobial activity. For example, compounds with electron-withdrawing groups exhibited enhanced efficacy against M. tuberculosis compared to those without such modifications .

Mecanismo De Acción

The mechanism of action of 5-Methylpyrazine-2-carboxamide and its derivatives involves interactions with specific molecular targets and pathways. For instance, pyrazinamide, a related compound, is converted to pyrazinoic acid in Mycobacterium tuberculosis, where it interferes with fatty acid synthase, inhibiting the bacterium’s ability to synthesize new fatty acids . This mechanism highlights the potential of pyrazine derivatives in targeting specific biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Pyrazinamide: An antituberculosis agent that shares a similar pyrazine structure and mechanism of action.

2-Bromo-5-methylpyrazine: A derivative used in the synthesis of bipyrazine ligands.

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: A compound with antibacterial activities against drug-resistant bacteria.

Uniqueness

5-Methylpyrazine-2-carboxamide is unique due to its specific structural features and its role as an intermediate in the synthesis of various biologically active compounds. Its nearly planar structure and ability to form hydrogen bonds make it a valuable compound in both chemical and biological research .

Actividad Biológica

5-Methylpyrazine-2-carboxamide (also known as MPCA) is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H7N3O and features a pyrazine ring with a methyl group at the 5-position and a carboxamide functional group at the 2-position. Its structural characteristics contribute to its biological activity, particularly in neuropharmacology.

1. Neuropharmacological Effects

Recent studies have demonstrated that derivatives of this compound can act as selective antagonists of the GluN2A subunit of NMDA receptors. This is significant because GluN2A-containing receptors are implicated in various neuropsychiatric disorders, including autism and schizophrenia. Compounds such as MPX-004 and MPX-007, which are analogs of this compound, have shown potent inhibitory effects on GluN2A-mediated calcium responses in cell assays, indicating their potential as therapeutic agents for these conditions .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains. For instance, a study synthesized several hydrazone derivatives from this compound and assessed their antimicrobial efficacy, revealing promising results against Gram-positive and Gram-negative bacteria .

3. Antioxidant Properties

In addition to its antimicrobial effects, this compound has shown antioxidant activity. A study involving the synthesis of carbohydrazide-based derivatives highlighted that some compounds demonstrated notable radical scavenging activity, which is crucial for protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of hydrazone derivatives synthesized from this compound. The study assessed their antibacterial properties using standard methods against various bacterial strains. The results indicated that some derivatives exhibited higher efficacy compared to traditional antibiotics, suggesting their potential use in treating resistant infections .

The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets:

- NMDA Receptor Modulation : By selectively inhibiting GluN2A subunits, these compounds can modulate synaptic transmission and potentially alleviate symptoms associated with neurodevelopmental disorders.

- Antioxidant Mechanism : The antioxidant properties are likely attributed to the ability of the compound to donate electrons or hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

Propiedades

IUPAC Name |

5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBQCUZBVHFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374999 | |

| Record name | 5-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-57-3 | |

| Record name | 5-Methyl-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5521-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.